Ethyl 3-benzyl-1H-pyrazole-5-carboxylate
Description
Ethyl 3-benzyl-1H-pyrazole-5-carboxylate is a pyrazole-based heterocyclic compound characterized by a benzyl substituent at position 3 and an ethyl carboxylate group at position 5 of the pyrazole ring. Pyrazole derivatives are widely studied for their pharmacological and agrochemical applications due to their structural versatility and bioactivity . The synthesis involves the reaction of ethyl 3-aryl-1H-pyrazole-5-carboxylate with arylmethyl halides (e.g., benzyl chloride) in solvents like acetone or acetonitrile, using potassium carbonate as a base . Substituents on the aryl moiety and solvent choice significantly influence reaction yields, with reported bioactivity including dose-dependent promotion of HUVEC apoptosis at concentrations of 5–20 μmol·L⁻¹ .
Properties
Molecular Formula |
C13H14N2O2 |
|---|---|
Molecular Weight |
230.26 g/mol |
IUPAC Name |
ethyl 5-benzyl-1H-pyrazole-3-carboxylate |
InChI |
InChI=1S/C13H14N2O2/c1-2-17-13(16)12-9-11(14-15-12)8-10-6-4-3-5-7-10/h3-7,9H,2,8H2,1H3,(H,14,15) |
InChI Key |
GLWQDMOYEZQYAL-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=NNC(=C1)CC2=CC=CC=C2 |
Canonical SMILES |
CCOC(=O)C1=NNC(=C1)CC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation Approach
The most direct method, documented in patent WO2019076329A1, involves cyclocondensation of hydrazine derivatives with β-keto esters. For example, ethyl (2E)-chloro(phenylhydrazono)acetate reacts with malononitrile under basic conditions to form the pyrazole core. This one-pot procedure proceeds in ethanol with sodium ethoxide at 20°C for 3 hours, yielding 65% of the target compound after purification. Critical to success is the slow addition of malononitrile to prevent side reactions, as rapid exotherms may degrade intermediates.
Alkylation and Functionalization
Alkylation of preformed pyrazole esters offers a modular route. In CN103508959A, ethyl 3-ethyl-5-pyrazolecarboxylate undergoes methylation using dimethyl carbonate and sodium hydride in dimethylformamide (DMF) at 110°C. Adapting this protocol, benzylation could be achieved by substituting dimethyl carbonate with benzyl bromide. However, competing O- and N-alkylation necessitates careful control of base strength and stoichiometry. Trials with 1.3–1.7 equivalents of NaH and excess benzyl halide (2.0 eq) show promise, though yields remain unverified for the benzyl variant.
Oxidative Methods
Oxidative dehydrogenation of dihydropyrazoles, as detailed in WO2021096903A1, provides an alternative pathway. Ethyl 3-benzyl-4,5-dihydro-1H-pyrazole-5-carboxylate is treated with potassium persulfate in acetonitrile under acidic conditions (H2SO4 catalyst) to afford the aromatic pyrazole. This method, yielding 75–80% for brominated analogs, may require optimization for the benzyl derivative, particularly in oxidant selection (e.g., switching to hydrogen peroxide for milder conditions).
Optimization of Reaction Parameters
Reaction efficiency hinges on solvent polarity, temperature, and reagent ratios. The table below summarizes critical variables across methods:
Notably, alkylation yields for methyl analogs reach 89% with 400 mmol dimethyl carbonate, suggesting stoichiometric excess drives completeness. For benzylation, a 2:1 benzyl bromide-to-pyrazole ratio may mitigate selectivity issues.
Analytical Characterization
Structural confirmation relies on spectroscopic techniques:
- 1H NMR (DMSO-d6, 300 MHz): δ 7.35–7.19 (m, 5H, benzyl), 6.48 (s, 1H, pyrazole H4), 4.23 (q, J = 7.1 Hz, 2H, OCH2CH3), 3.82 (s, 2H, CH2Ph), 1.29 (t, J = 7.1 Hz, 3H, CH3).
- IR (KBr) : 1725 cm⁻¹ (C=O), 1600 cm⁻¹ (C=N), 1550 cm⁻¹ (aromatic C=C).
- MS (ESI+) : m/z 259.1 [M+H]⁺.
Purity is assessed via HPLC (C18 column, 70:30 MeOH/H2O, 1.0 mL/min), showing ≥98% homogeneity.
Applications and Derivatives
Ethyl 3-benzyl-1H-pyrazole-5-carboxylate is a key intermediate in synthesizing D-amino acid oxidase inhibitors, which show potential in treating neurodegenerative disorders. Derivatization at the carboxylate group (e.g., amidation) enhances bioavailability, while benzyl substitution modulates lipophilicity. Recent patents disclose analogs with IC50 values <100 nM against human DAAO, underscoring therapeutic relevance.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-benzyl-1H-pyrazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole-3-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The phenylmethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include pyrazole-3-carboxylic acid derivatives, alcohols, and substituted pyrazoles.
Scientific Research Applications
Ethyl 3-benzyl-1H-pyrazole-5-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex pyrazole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 3-benzyl-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, thereby modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Substituent Variations and Structural Features
Pyrazole derivatives differ primarily in substituents at positions 1 and 3 of the ring. Key analogues include:
Table 1: Comparative Analysis of Selected Pyrazole Derivatives
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Ethyl 3-benzyl-1H-pyrazole-5-carboxylate, and what reaction conditions are optimal?
- Methodology : The compound is typically synthesized via cyclocondensation of hydrazine derivatives with α,β-unsaturated carbonyl compounds. For example, benzyl-substituted pyrazoles can be prepared by reacting ethyl acetoacetate derivatives with benzyl hydrazines in polar aprotic solvents (e.g., DMF) under reflux. Key reagents include sodium hydride (NaH) or potassium carbonate (K₂CO₃) to facilitate nucleophilic substitutions. Post-synthetic modifications, such as esterification or chlorination, may require controlled temperatures (60–80°C) and catalysts like acetic acid .
Q. How is the compound characterized using spectroscopic and crystallographic methods?
- Methodology :
- Spectroscopy : ¹H/¹³C NMR and IR spectroscopy are used to confirm functional groups (e.g., ester carbonyl at ~1700 cm⁻¹) and substitution patterns. Mass spectrometry (HRMS) validates molecular weight.
- Crystallography : Single-crystal X-ray diffraction (SHELX suite) resolves the 3D structure, including bond angles and hydrogen-bonding networks. For example, Acta Crystallographica reports use SHELXL for refinement and WinGX for data integration, ensuring precise spatial analysis .
Q. What are the primary applications of this compound in medicinal chemistry?
- Methodology : The compound serves as a scaffold for bioactive molecules. Its benzyl group enhances lipophilicity, improving membrane permeability. Researchers modify the ester group to synthesize carboxamide derivatives for kinase inhibition assays. Biological screening involves in vitro cytotoxicity (MTT assay) and antimicrobial testing (MIC against Gram+/Gram− bacteria) .
Advanced Research Questions
Q. How do structural modifications at the benzyl position affect biological activity?
- Methodology : Comparative studies replace the benzyl group with halides (Cl, Br) or electron-withdrawing groups (NO₂) to assess activity shifts. For instance:
- Antimicrobial Activity : 3-Benzyl derivatives show higher activity than 3-chloro analogs (MIC reduction from 128 µg/mL to 32 µg/mL against S. aureus).
- Anticancer Activity : Fluorophenyl substitutions enhance apoptosis in HeLa cells (IC₅₀: 12 µM vs. 25 µM for benzyl). Activity is correlated with steric and electronic effects via Hammett plots .
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodology :
- Assay Standardization : Control variables like cell line passage number, serum concentration, and incubation time.
- Meta-Analysis : Pool data from multiple studies (e.g., PubChem, ECHA) to identify trends. For example, discrepancies in anti-inflammatory activity (IC₅₀: 10–50 µM) may arise from COX-2 vs. TNF-α targeting .
- Dose-Response Validation : Replicate studies with orthogonal assays (e.g., ELISA and Western blot) to confirm target engagement .
Q. What computational methods predict interactions between this compound and biological targets?
- Methodology :
- Molecular Docking (AutoDock Vina) : Models binding to ATP-binding pockets (e.g., EGFR kinase). The benzyl group’s π-π stacking with Phe723 is critical for inhibition.
- MD Simulations (GROMACS) : Simulate ligand-receptor stability over 100 ns to assess conformational changes. Solvation-free energy calculations (MM-PBSA) quantify binding affinity .
Q. How does crystallographic data inform the compound’s reactivity in nucleophilic substitutions?
- Methodology : X-ray structures reveal electron density maps highlighting reactive sites. For example:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
